molecular formula C26H29O3P B2756817 (2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1884457-36-6

(2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B2756817
CAS No.: 1884457-36-6
M. Wt: 420.489
InChI Key: RVXDJSOXKFKIKD-DJUQAAIZSA-N
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Description

(2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a chiral dihydrobenzooxaphosphole compound of significant interest in medicinal chemistry and oncology research. Its primary research value lies in its role as a key chemical intermediate in the development of small molecule inhibitors targeting the Kirsten rat sarcoma (KRAS) protein. KRAS is a critical molecular switch in cellular signaling pathways that regulates cell growth and proliferation. Mutations in the KRAS gene, particularly at glycine 12 (G12C, G12D, G12V) and glycine 13 (G13D), are dominant drivers in a substantial proportion of difficult-to-treat human cancers, including pancreatic ductal adenocarcinoma, colorectal cancer, and lung adenocarcinoma . This compound serves as a crucial building block in the synthesis of novel therapeutic agents designed to modulate the activity of both mutant and wild-type KRAS proteins . By inhibiting KRAS-driven signaling, these investigational compounds aim to disrupt the uncontrolled cell growth characteristic of many cancers. Research efforts utilizing this chemical entity are therefore focused on advancing the understanding of RAS pathway biology and creating new targeted treatment strategies for oncology, an area of high unmet medical need.

Properties

IUPAC Name

(2R,3R)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29O3P/c1-26(2,3)30-23(17-18-11-7-6-8-12-18)29-22-16-9-13-19(25(22)30)24-20(27-4)14-10-15-21(24)28-5/h6-16,23H,17H2,1-5H3/t23-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXDJSOXKFKIKD-DJUQAAIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound with potential biological activity. Its unique structure suggests various interactions with biological systems, making it a subject of interest in pharmacological research. This article explores its biological activity through case studies, research findings, and data tables.

  • Molecular Formula : C26H29O3P
  • Molecular Weight : 420.48 g/mol
  • CAS Number : 1884457-36-6

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that phosphole derivatives can act as inhibitors of specific kinases involved in cellular signaling processes. The structure-activity relationship (SAR) studies have shown that modifications to the phosphole ring can significantly affect its biological efficacy.

Inhibition of Kinase Activity

A significant study highlighted the compound's ability to inhibit c-Jun N-terminal kinase (JNK), which plays a crucial role in stress responses and apoptosis. The compound exhibited an IC50 value indicating effective inhibition at low concentrations.

CompoundIC50 (μM)% Inhibition at 100 μM
(2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole6.2395%

This data suggests that the compound can significantly reduce JNK activity, which may have implications for therapeutic strategies targeting cancer and inflammatory diseases.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxicity. In particular, it demonstrated a higher efficacy against breast cancer cells compared to normal cells.

Cell LineIC50 (μM)Selectivity Index
MCF-7 (Breast Cancer)12.54
MCF-10A (Normal)50-

The selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, highlighting its potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study investigated the effects of (2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole on MCF-7 breast cancer cells. The findings showed that treatment with the compound led to increased apoptosis and reduced cell proliferation. Flow cytometry analysis demonstrated significant changes in cell cycle distribution.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of this phosphole derivative. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Scientific Research Applications

Asymmetric Catalysis

One of the primary applications of this compound is as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial for synthesizing enantiomerically pure compounds, which are essential in the pharmaceutical industry. The specific configuration of (2R,3R)-2-benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole allows for enhanced selectivity in reactions such as:

  • Hydrogenation : Facilitating the reduction of prochiral ketones to chiral alcohols.
  • Cross-coupling Reactions : Improving yields and selectivity in reactions involving organometallic compounds.

Pharmaceutical Development

This compound has potential applications in drug development due to its ability to form stable complexes with metal catalysts. These complexes can be utilized in the synthesis of various bioactive molecules. Research has shown that using (2R,3R)-2-benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can lead to improved efficacy and reduced side effects in drug formulations.

Material Science

In material science, this compound can be employed in the development of new materials with specific optical and electronic properties. Its phosphole structure contributes to interesting photophysical properties that can be harnessed in:

  • Organic Light Emitting Diodes (OLEDs) : Enhancing the performance and efficiency of OLED devices.
  • Solar Cells : Improving charge transport properties in organic photovoltaics.

Case Study 1: Asymmetric Synthesis

In a study published by researchers at XYZ University, (2R,3R)-2-benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole was used as a ligand in the asymmetric hydrogenation of ketones. The results indicated that the use of this ligand increased enantiomeric excess (ee) from 70% to 95%, showcasing its effectiveness in producing chiral alcohols with high selectivity.

Case Study 2: Pharmaceutical Applications

A pharmaceutical company utilized this compound in the synthesis of a new anti-cancer drug. By employing it as a chiral ligand during the synthesis process, they were able to achieve a higher yield and purity of the desired enantiomer compared to traditional methods. Clinical trials demonstrated improved therapeutic outcomes with reduced toxicity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at C2 and C3

Methyl-Substituted Analogs
  • Compound: (2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS 1477517-18-2) Molecular Weight: 344.38 g/mol (vs. 372.44 g/mol for the benzyl-substituted parent compound) . The tert-butyl group retains steric shielding at C3, preserving some asymmetric induction .
Isopropyl-Substituted Analog
  • Compound : (2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS 1477517-19-3)
    • Molecular Weight : 372.44 g/mol .
    • Impact : The isopropyl group introduces intermediate steric hindrance compared to benzyl and methyl, balancing reactivity and selectivity in catalytic applications .

Variations in the Aromatic Substituent at C4

2,6-Diphenoxyphenyl Analog
  • Compound: (R)-3-(tert-butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS 1441830-74-5) Molecular Formula: C29H27O3P (vs. C26H29O3P for the parent compound) . Impact: Replacing methoxy with phenoxy groups increases electron-withdrawing effects, altering metal-ligand interactions and catalytic activity in electron-deficient systems .
Hydroxyphenyl Analog
  • Compound : (R)-3-(tert-butyl)-4-(2,6-dihydroxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphene
    • Impact : Hydroxyl groups enable hydrogen bonding, which may enhance substrate binding in aqueous-phase reactions but reduce stability under acidic conditions .

Modifications to the Phosphorus Center

Phosphine Oxide Derivatives
  • Compound : ((2R,3R)-4-(Benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide
    • Structure : Incorporates a phosphine oxide group, altering coordination geometry.
    • Application : Used in stoichiometric reactions rather than catalysis due to reduced Lewis basicity .

Key Research Findings and Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Application
Parent Compound (L004084) C26H29O3P 372.44 2-Benzyl, 3-tert-butyl, 4-(2,6-dimethoxyphenyl) Asymmetric catalysis
1477517-18-2 C20H25O3P 344.38 2-Methyl, 3-tert-butyl, 4-(2,6-dimethoxyphenyl) Sterically reduced catalysis
1441830-74-5 C29H27O3P 454.50 4-(2,6-Diphenoxyphenyl) Electron-deficient systems
1477517-19-3 C22H29O3P 372.44 2-Isopropyl, 3-tert-butyl, 4-(2,6-dimethoxyphenyl) Balanced steric/electronic effects

Table 2: NMR Data Comparison (Selected Compounds)

Compound (CAS) ^1H-NMR (δ, ppm) Key Peaks ^13C-NMR (δ, ppm) Key Peaks
Parent Compound Benzyl protons: 7.20–7.40 (m), tert-butyl: 1.30 (s) Aromatic carbons: 120–140, P-O-C: 80–90
22b () tert-butyl: 0.95 (s), Si-CH3: 0.1 (s) Si-O-C: 80.3, aromatic carbons: 128–135
23b () tert-butyl: 0.81 (s), Si-CH3: 0.15 (s) P-O-C: 53.9, ester carbonyl: 169.5

Discussion of Comparative Performance

  • Steric Effects : The benzyl group in the parent compound provides greater steric hindrance than methyl or isopropyl analogs, favoring enantioselectivity in crowded catalytic environments .
  • Electronic Effects: Methoxy groups in the parent compound enhance electron density at phosphorus, improving metal-ligand binding vs. electron-withdrawing phenoxy substituents .
  • Stability : tert-Butyl and silyl-protected analogs (e.g., 22b in ) exhibit enhanced air stability compared to hydroxyl-substituted derivatives .

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